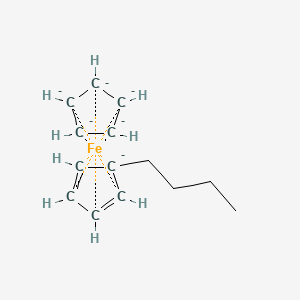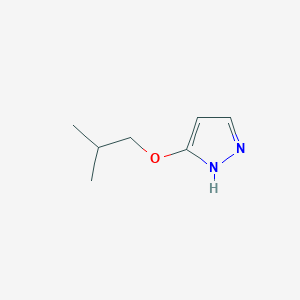
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride is a compound that features both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities .
Preparation Methods
The synthesis of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves several key steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate is prepared and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Chemical Reactions Analysis
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The oxetane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming C–N bonds.
Scientific Research Applications
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique ring structures make it a valuable scaffold for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are used in various chemical reactions and processes.
Biological Studies: The compound is used to study the biological activities of azetidine and oxetane derivatives, including their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane ring’s ability to undergo ring-opening reactions also plays a role in its biological activity .
Comparison with Similar Compounds
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-(oxetan-3-ylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1(6-2-8-3-6)7-4-9-5-7;/h6-8H,1-5H2;1H |
InChI Key |
QDEMHTRBDSYSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2COC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)



![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)

![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)

